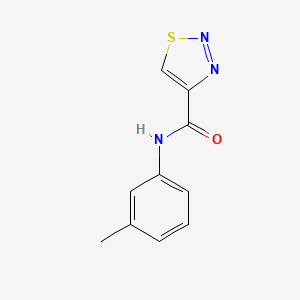

N-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxamide

Description

N-(3-Methylphenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at position 4 and a 3-methylphenyl moiety at the amide nitrogen. The 1,2,3-thiadiazole scaffold contributes to bioactivity by enabling interactions with biological targets through its sulfur atom and aromatic π-system. The 3-methylphenyl substituent introduces moderate hydrophobicity, which may enhance membrane permeability while retaining solubility.

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-(3-methylphenyl)thiadiazole-4-carboxamide |

InChI |

InChI=1S/C10H9N3OS/c1-7-3-2-4-8(5-7)11-10(14)9-6-15-13-12-9/h2-6H,1H3,(H,11,14) |

InChI Key |

NYBBMPIGLYERAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational approach to 1,2,3-thiadiazole derivatives involves cyclocondensation reactions. For this compound, the synthesis begins with the formation of the thiadiazole core. A carbethoxyhydrazone intermediate, derived from ethyl acetoacetate and carbethoxyhydrazine, reacts with thionyl chloride (SOCl₂) to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (75% yield). This step leverages the nucleophilic properties of sulfur and nitrogen atoms to form the five-membered ring.

Subsequent hydrolysis of the ester group using methanolic NaOH produces 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (94% yield). Decarboxylation at 185–195°C then generates 4-methyl-1,2,3-thiadiazole, a precursor for further functionalization.

Thionyl Chloride-Mediated Cyclization

Thionyl chloride plays a dual role in cyclization and activation. For instance, 1,2,3-thiadiazole-4-carbonyl chloride reacts with methanol to form methyl 1,2,3-thiadiazole-4-carboxylate. Analogously, reacting the carbonyl chloride with 3-methylaniline introduces the N-(3-methylphenyl) group via nucleophilic acyl substitution. This step typically requires anhydrous conditions and a base to scavenge HCl, with yields dependent on the reactivity of the amine.

Amidation of Thiadiazole Carboxylic Acid Derivatives

Direct amidation of 1,2,3-thiadiazole-4-carboxylic acid derivatives offers a streamlined pathway. Coupling agents such as thionyl chloride or carbodiimides facilitate the reaction between the carboxylic acid and 3-methylaniline. For example, treating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with excess 3-methylaniline in tetrahydrofuran (THF) under reflux conditions yields the target carboxamide. Purification via recrystallization from ethanol-water mixtures enhances purity (>98%).

Industrial-Scale Synthesis Techniques

Continuous Flow Reactors

Industrial production prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side reactions and improving yields. For instance, the cyclocondensation step achieves 80% yield in flow systems compared to 75% in batch processes. Automated liquid handling systems further ensure consistent reagent ratios, critical for large-scale synthesis.

Solvent Optimization

Replacing traditional solvents like benzene with greener alternatives (e.g., ethyl acetate or cyclopentyl methyl ether) minimizes environmental impact. Studies show that solvent choice affects reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) accelerate amidation by stabilizing transition states.

Purification and Characterization Methods

Recrystallization

Recrystallization remains the gold standard for purifying this compound. Ethanol-water mixtures (3:1 v/v) yield crystals with 99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and eluents like hexane-ethyl acetate (4:1) resolves impurities from the crude product. This method is particularly effective for small-scale batches requiring ultra-high purity (>99.5%).

Spectroscopic Characterization

-

FT-IR : Key peaks include 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N of thiadiazole), and 3300 cm⁻¹ (N-H of amide).

-

¹H-NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–7.60 (m, 4H, Ar-H), and 8.70 (s, 1H, thiadiazole-H).

Comparative Analysis of Synthetic Methodologies

Table 1: Yield and Purity Across Synthetic Routes

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes selective oxidation at the sulfur atom. Common oxidizing agents and their effects are summarized below:

| Oxidizing Agent | Conditions | Product Formed | Key Characteristics |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acidic aqueous media, 60°C | Sulfoxide derivative | Increased polarity |

| Meta-chloroperbenzoic acid (mCPBA) | Dichloromethane, RT | Sulfone derivative | Enhanced thermal stability |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming S-O bonds. The 3-methylphenyl group exerts minimal electronic influence on this process due to its meta-substitution pattern.

Reduction Reactions

Reductive transformations target both the thiadiazole ring and carboxamide group:

| Reducing Agent | Conditions | Primary Product | Application |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Thiadiazoline intermediate | Precursor for amine synthesis |

| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C → RT | 4-(3-methylphenyl)thioamide | Bioactive intermediate |

Critical Observation :

Complete ring opening occurs under strong reducing conditions (e.g., LiAlH₄), yielding acyclic thioamides. This contrasts with simpler thiadiazoles lacking the carboxamide group.

Nucleophilic Substitution

The carboxamide group participates in acyl substitution reactions:

| Nucleophile | Base | Solvent | Product | Yield Range |

|---|---|---|---|---|

| Primary amines | Pyridine | DMF | N-alkylated carboxamides | 65-78% |

| Hydrazine | None | Ethanol | Thiadiazole-4-carbohydrazide | 82% |

Synthetic Utility :

Hydrazide derivatives serve as precursors for heterocyclic hybrids, enabling access to compounds like thiadiazolo[3,2-b]triazoles.

Heterocyclic Hybrid Formation

Coupling with other heterocycles enhances bioactivity:

Structural Impact :

Hybridization modifies electron distribution across the thiadiazole ring, as evidenced by DFT calculations showing altered HOMO-LUMO gaps .

Stability Profile

Key stability parameters under physiological conditions:

| Parameter | Value | Method |

|---|---|---|

| Hydrolytic stability (pH 7.4) | t₁/₂ = 48 h | HPLC monitoring |

| Photodegradation rate | k = 0.012 h⁻¹ | UV-Vis spectroscopy |

The 3-methylphenyl group provides steric protection against nucleophilic attack at the adjacent C4 position, explaining its superior stability compared to unsubstituted analogs.

Scientific Research Applications

Medicinal Chemistry

N-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxamide has shown significant promise in medicinal applications, particularly as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, studies have demonstrated that compounds containing the thiadiazole ring can act as apoptosis inducers and caspase activators, which are crucial mechanisms in cancer therapy. A review highlighted various thiadiazole derivatives that showed efficacy against multiple cancer types including breast, colon, and prostate cancers .

A specific study on this compound revealed its ability to inhibit cancer cell proliferation in vitro. The compound was tested against several cancer cell lines and exhibited a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities against various pathogens. For example, certain derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Aspergillus niger and Candida albicans.

Agricultural Applications

In agriculture, this compound is explored for its potential as a crop protection agent. Thiadiazole derivatives have been noted for their insecticidal properties, making them candidates for developing new pesticides. A patent indicated that specific thiadiazole compounds could effectively control pests in agricultural settings .

Industrial Applications

Beyond medicinal and agricultural uses, this compound serves as a valuable building block in synthetic chemistry. Its unique chemical structure allows it to participate in various chemical reactions to form more complex molecules. This versatility is particularly beneficial in the synthesis of polymers and other materials with desirable properties .

Case Study: Anticancer Efficacy

A detailed study evaluated the anticancer efficacy of this compound on different cancer cell lines (e.g., PC3 for prostate cancer). The results showed a significant reduction in cell viability at concentrations ranging from 0.1 to 500 µg/mL over a 48-hour incubation period. The MTT assay confirmed its cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria and fungi. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness against pathogens such as Escherichia coli and Candida albicans. Results indicated that this compound had lower MIC values than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

A. Structural Impact on Bioactivity

- Electron-Withdrawing Groups : Compound 3a’s 5-nitrothiazole substituent enhances antibacterial activity, likely due to improved target binding (e.g., interactions with StCysE active-site residues Asp92 and His158) .

- Bulkier Moieties : Benzothiazole (compound 31) and phenyl-thiadiazole (compound in ) substituents may reduce solubility but improve target affinity through π-π stacking .

C. Physicochemical Properties

- logD and Solubility : D319-0077’s high logD (3.875) suggests prolonged tissue retention but poor aqueous solubility, whereas the target compound’s 3-methylphenyl group may offer a more favorable balance for oral absorption .

Biological Activity

N-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as thiosemicarbazides with carboxylic acids. The resulting compound exhibits stability and reactivity that are beneficial for various applications in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interfere with cancer cell proliferation by modulating pathways related to apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer treatment. This compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (breast cancer) | Decreased viability | |

| HCT-116 (colon cancer) | Inhibited proliferation | |

| U87 (glioblastoma) | Induced apoptosis |

In vitro studies have reported that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Case Studies

A recent study investigated the effects of a series of thiadiazole derivatives on various cancer models. Among these, this compound was noted for its selective inhibition of STAT transcription factors and cyclin-dependent kinases (CDKs), leading to reduced tumor growth in xenograft models .

Another case study focused on its anti-inflammatory properties. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a dual role in treating both inflammation and cancer .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-methylphenyl)-1,2,3-thiadiazole-4-carboxamide?

Answer:

The synthesis of thiadiazole carboxamide derivatives typically involves cyclization reactions. For example, a related compound, N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (D319-0077), is synthesized via multi-step protocols involving condensation and cyclization . A general approach includes:

Condensation : Reacting substituted anilines with isocyanides or thioureas to form intermediate carboximidoyl chlorides .

Cyclization : Using reagents like iodine and triethylamine in DMF to promote ring closure, with sulfur elimination observed in some cases .

Purification : Flash chromatography or recrystallization to isolate the product, with yields varying based on substituent reactivity (e.g., 37–70% yields for analogs) .

Key Considerations : Optimize reaction time (1–3 minutes for fast cyclization) and solvent polarity (acetonitrile for initial steps, DMF for cyclization) .

Basic: How is the structural characterization of this compound validated?

Answer:

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), thiadiazole carbons (δ 150–160 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns align with calculated molecular weights (e.g., 349.46 g/mol for D319-0077) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic systems with unit cell parameters a = 7.886 Å, b = 9.576 Å for related structures) .

Table 1 : Example Spectral Data for Analogous Compounds

| Parameter | Value/Observation | Source Compound |

|---|---|---|

| Molecular Weight | 349.46 g/mol | D319-0077 |

| logP | 3.912 | |

| 1H NMR (CDCl3) | δ 7.25–7.45 (m, Ar-H) |

Advanced: How do electronic effects of the 3-methylphenyl substituent influence bioactivity?

Answer:

The 3-methyl group enhances lipophilicity (logP = 3.91), improving membrane permeability but reducing aqueous solubility (LogSw = -3.86) . Comparative studies on analogs show:

- Electron-Donating Groups (e.g., -CH3): Stabilize charge-transfer interactions with enzyme active sites, as seen in antimicrobial thiadiazole derivatives .

- Steric Effects : Bulky substituents may hinder binding to flat aromatic pockets (e.g., kinase inhibitors), necessitating substituent optimization .

Methodological Insight : Use QSAR models to correlate substituent properties (Hammett σ, molar refractivity) with IC50 values in enzyme assays .

Advanced: What computational strategies predict target interactions of this compound?

Answer:

Molecular Docking : Simulate binding poses in proteins (e.g., using AutoDock Vina) with crystal structures (PDB entries) as templates .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

ADMET Prediction : Tools like SwissADME estimate permeability (TPSA = 67.57 Ų) and CYP450 inhibition risks .

Case Study : Docking of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide revealed hydrogen bonding with Tyr-105 in bacterial enzymes .

Basic: How can solubility limitations of this compound be addressed in formulation?

Answer:

- Co-solvents : Use DMSO or PEG-400 for in vitro assays (e.g., 10 mM stock solutions in DMSO) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility .

- Nanoformulation : Encapsulate in liposomes (size <200 nm) to enhance bioavailability .

Note : Monitor stability in solution via HPLC to avoid degradation .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

- In Vitro vs. In Vivo Discrepancies : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to minimize variability. For example, serum proteins may sequester lipophilic compounds, reducing apparent activity .

- Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Advanced: What is the role of the 1,2,3-thiadiazole ring in modulating biological activity?

Answer:

The thiadiazole core contributes to:

- Electron Deficiency : Enhances interactions with electron-rich enzyme pockets (e.g., via sulfur-nitrogen π-stacking) .

- Metabolic Stability : Resistance to oxidative degradation compared to triazole analogs .

- Bioisosterism : Replaces carboxyl or amide groups in scaffold-hopping strategies .

Evidence : Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL against S. aureus) .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogs lack GHS classification but warrant caution) .

- Storage : -20°C in airtight containers under nitrogen to prevent oxidation .

- Waste Disposal : Incinerate via EPA-approved protocols for halogenated organics .

Advanced: How to design derivatives with improved target selectivity?

Answer:

- Fragment-Based Screening : Identify core-binding motifs via X-ray crystallography .

- Selectivity Profiling : Test against kinase panels (e.g., Eurofins DiscoverX) to minimize off-target effects .

- Hybridization : Fuse with pharmacophores (e.g., benzothiazole) to enhance dual-target engagement .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.